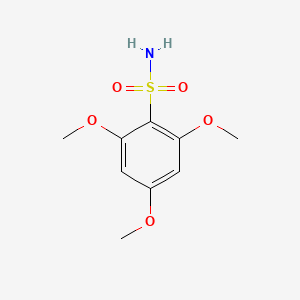

2,4,6-Trimethoxybenzene-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-trimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5S/c1-13-6-4-7(14-2)9(16(10,11)12)8(5-6)15-3/h4-5H,1-3H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVUDLXXKGSXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trimethoxybenzene-1-sulfonamide: Properties, Synthesis, and Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4,6-Trimethoxybenzene-1-sulfonamide (CAS 1343659-96-0), a molecule of interest within the broader class of pharmacologically significant sulfonamides. As a Senior Application Scientist, my objective is to present not just the known data but also to offer a predictive and instructional framework for its synthesis and potential applications, grounded in established chemical principles and data from closely related analogues. This document is structured to empower researchers with the foundational knowledge required to synthesize, characterize, and explore the therapeutic potential of this compound.

Introduction: The Sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, sulfonamide-containing molecules have been developed into a vast array of therapeutics.[1][2] Their enduring relevance stems from their ability to act as versatile pharmacophores, capable of engaging with a wide range of biological targets through well-defined electrostatic interactions.[3]

The mechanism of action for many sulfonamide drugs involves the competitive inhibition of key enzymes. For instance, antibacterial sulfonamides mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthetase, a crucial enzyme in the bacterial folic acid synthesis pathway.[2] Beyond anti-infectives, the sulfonamide motif is present in drugs for diuresis, inflammation, and glaucoma, often by targeting carbonic anhydrase enzymes.[1] The fusion of this privileged scaffold with a 2,4,6-trimethoxybenzene ring presents an intriguing molecule with a unique electronic and steric profile, suggesting potential for novel biological activities.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not widely available in the literature, we can consolidate computed data and predict its spectroscopic characteristics based on its structure and data from analogous compounds.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of the title compound.

| Property | Value | Source |

| CAS Number | 1343659-96-0 | PubChem[4] |

| Molecular Formula | C₉H₁₃NO₅S | PubChem[4] |

| Molecular Weight | 247.27 g/mol | PubChem[4] |

| IUPAC Name | 2,4,6-trimethoxybenzenesulfonamide | PubChem[4] |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and poorly soluble in water. | - |

| XlogP | -0.5 | PubChem (Computed)[4][5] |

| Monoisotopic Mass | 247.05144 Da | PubChem (Computed)[4][5] |

Predicted Spectroscopic Signature

For a researcher, confirming the identity and purity of a synthesized compound is paramount. The following are the expected spectroscopic features for structural elucidation.

The proton NMR spectrum is expected to be highly symmetrical.

-

Aromatic Protons (H-3, H-5): Due to the symmetrical substitution pattern, the two protons on the benzene ring are chemically equivalent. They are expected to appear as a sharp singlet at approximately δ 6.2-6.4 ppm . This significant upfield shift is due to the strong electron-donating effect of the three methoxy groups. For comparison, the aromatic protons of the related 2,4,6-trimethoxybenzaldehyde appear at δ 6.08 ppm.[6]

-

Methoxy Protons (C4-OCH₃): The single methoxy group at the 4-position will likely appear as a singlet at δ 3.8-3.9 ppm (3H).

-

Methoxy Protons (C2, C6-OCH₃): The two equivalent methoxy groups at the 2 and 6-positions should appear as a distinct singlet at δ 3.9-4.1 ppm (6H), potentially slightly downfield due to the proximity to the sulfonyl group.

-

Sulfonamide Protons (-SO₂NH₂): The two protons on the nitrogen atom will appear as a broad singlet, typically in the range of δ 7.0-7.5 ppm . The chemical shift can be highly variable and is dependent on solvent and concentration.

-

Aromatic Carbons: C1 (ipso-C to SO₂NH₂) ~150-155 ppm; C2, C6 ~160-165 ppm; C4 ~162-167 ppm; C3, C5 ~90-95 ppm. The carbon bearing the sulfonamide group will be significantly deshielded, while the carbons ortho and para to the methoxy groups will be highly shielded.

-

Methoxy Carbons: ~55-57 ppm.

The IR spectrum will be characterized by the vibrations of the sulfonamide and methoxybenzene moieties.[7][8]

-

N-H Stretching: Two distinct bands are expected for the primary sulfonamide group in the region of 3400-3200 cm⁻¹ (asymmetric and symmetric stretching).

-

S=O Stretching: Two strong absorption bands characteristic of the sulfonyl group will be present. The asymmetric stretch typically appears around 1350-1310 cm⁻¹ , and the symmetric stretch appears around 1190-1150 cm⁻¹ .[7]

-

C-O Stretching: Strong bands corresponding to the aryl-alkyl ether linkages of the methoxy groups will be observed around 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric).

-

Aromatic C-H Bending: A sharp band around 820-800 cm⁻¹ may indicate the two adjacent hydrogen atoms on the benzene ring.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 247.

-

Key Fragments: Expect to see fragmentation patterns corresponding to the loss of SO₂ (m/z = 183) and subsequent loss of methyl groups from the methoxy substituents. Predicted collision cross section data for various adducts like [M+H]⁺ and [M+Na]⁺ are available.[5]

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound can be envisioned as a two-step process starting from the commercially available 1,3,5-trimethoxybenzene. This strategy leverages a classic electrophilic aromatic substitution followed by nucleophilic substitution.

Caption: Proposed two-step synthesis of the target sulfonamide.

Step 1: Synthesis of 2,4,6-Trimethoxybenzene-1-sulfonyl Chloride

Principle: This step involves the electrophilic aromatic substitution of 1,3,5-trimethoxybenzene with chlorosulfonic acid. The benzene ring is highly activated by the three electron-donating methoxy groups, making the reaction proceed readily. Dichloromethane is a suitable inert solvent. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions. A patented procedure for a similar compound provides a strong basis for this protocol.[9]

Detailed Protocol:

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3,5-trimethoxybenzene (1.0 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the solution to -10 °C to -5 °C using an ice-salt bath.

-

Reagent Addition: Prepare a solution of chlorosulfonic acid (1.1 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the chlorosulfonic acid solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12 hours.

-

Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Purification: Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. The product can be further purified by crystallization from a suitable solvent system like carbon tetrachloride or an ethyl acetate/hexane mixture.[9]

Step 2: Synthesis of this compound

Principle: The highly electrophilic sulfonyl chloride intermediate is reacted with ammonia, a nucleophile, to form the sulfonamide. The reaction displaces the chloride leaving group. Using excess aqueous ammonia serves both as the nucleophile and as the base to neutralize the HCl byproduct.

Detailed Protocol:

-

Setup: Dissolve the 2,4,6-trimethoxybenzene-1-sulfonyl chloride (1.0 eq.) from Step 1 in a suitable solvent like acetone or THF in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Reagent Addition: While stirring vigorously, slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents).

-

Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: Remove the organic solvent under reduced pressure. The aqueous residue will contain the precipitated product.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any ammonium salts. The crude sulfonamide can be purified by recrystallization from an ethanol/water mixture to yield the final product.

Potential Applications and Future Research Directions

While no specific biological activities have been reported for this compound, its structure suggests several promising avenues for investigation in drug discovery.

Caption: Potential research avenues based on the core chemical motifs.

-

Antimicrobial Activity: As a primary sulfonamide, the most logical starting point is to evaluate its activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[1] Its efficacy could be compared to classic sulfa drugs.

-

Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a classic zinc-binding group found in numerous CA inhibitors. The unique substitution pattern of the benzene ring could confer selectivity for different CA isozymes, which are implicated in glaucoma, edema, and certain cancers.

-

Anti-inflammatory and Anticancer Potential: Many benzenesulfonamide derivatives have been explored as anti-inflammatory and anticancer agents.[10][11] The trimethoxybenzene moiety itself is found in natural products with cytotoxic and anti-inflammatory properties. Therefore, this hybrid structure warrants investigation in relevant cellular and enzymatic assays (e.g., COX-2 inhibition, kinase inhibition, or antiproliferative assays).

Safety and Handling

Based on GHS classifications for this compound, it must be handled with appropriate care in a laboratory setting.[4]

-

Hazards: Harmful if swallowed (Acute Tox. 4), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation (Eye Irrit. 2A), May cause respiratory irritation (STOT SE 3).[4]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

This guide provides a robust, scientifically-grounded starting point for any researcher interested in this compound. By combining established chemical knowledge with predictive analysis, it lays the groundwork for the synthesis, characterization, and exploration of this promising molecule.

References

-

PubChemLite. This compound (C9H13NO5S). Available from: [Link]

-

Supporting Information: Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

-

PubChem. This compound | C9H13NO5S | CID 54213982. Available from: [Link]

- Google Patents. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.

- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]

-

Cerrado Publishing. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model | Brazilian Journal of Science. Available from: [Link]

- Reitz, A. B., Smith, G. R., & Parker, M. H. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).

- Asker, F. W., et al. Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 9(12), 169-178.

- Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

- Nevyhoštěná, L., et al. (2024). New biologically active sulfonamides as potential drugs for Alzheimer's disease. Archiv der Pharmazie.

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. Available from: [Link]

-

ResearchGate. Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride | Request PDF. Available from: [Link]

-

Recent Advances in Biological Active Sulfonamide-based Hybrid Compounds Part C. PubMed. Available from: [Link]

- Al-Ghamdi, S. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Drug Design, Development and Therapy, 15, 4397.

-

Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. Available from: [Link]

-

Pharmacy Concepts. Chapter 15: Sulphonamides and Sulfones. Available from: [Link]

-

Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and. Available from: [Link]

-

Domainex. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Available from: [Link]

-

I.R.I.S. Biotic transformation products of sulfonamides in environmental water samples. Available from: [Link]

-

12 Examples of IR-Spectra. Available from: [Link]

-

I.R.I.S. Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Available from: [Link]

-

Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. PMC. Available from: [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H13NO5S | CID 54213982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H13NO5S) [pubchemlite.lcsb.uni.lu]

- 6. 2,4,6-Trimethoxybenzaldehyde(830-79-5) 1H NMR spectrum [chemicalbook.com]

- 7. znaturforsch.com [znaturforsch.com]

- 8. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride - Google Patents [patents.google.com]

- 10. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 11. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure and stability of Mtb sulfonamide protecting group

The Mtb (2,4,6-Trimethoxybenzenesulfonyl) protecting group is a specialized, robust sulfonamide moiety used primarily in peptide chemistry and organic synthesis to mask amines, particularly the guanidino function of Arginine and the indole nitrogen of Tryptophan.

Unlike the hyper-acid-labile groups (e.g., Pbf, Pmc) used in modern Fmoc solid-phase synthesis, Mtb is characterized by its resistance to neat Trifluoroacetic Acid (TFA) , making it a "hard" acid-labile group.[1] This unique stability profile allows it to survive mild acidic deprotection cycles (e.g., Boc removal) while remaining cleavable under strong acidic conditions (HF or TFMSA).

Part 1: Chemical Structure & Physiochemical Properties[1]

The Mtb group derives its properties from the electron-donating methoxy substituents on the benzene ring. While sulfonamides are generally electron-withdrawing and stable, the 2,4,6-trimethoxy substitution pattern increases the electron density of the aromatic ring, rendering the sulfonyl-nitrogen bond susceptible to cleavage by strong acids, albeit less so than the pentamethyl-substituted variants.

Structural Definition

-

Abbreviation: Mtb

-

IUPAC Name: 2,4,6-Trimethoxybenzenesulfonyl[1][2][3][4][5][6]

-

Reagent Form: 2,4,6-Trimethoxybenzenesulfonyl chloride (Mtb-Cl)[1]

-

Molecular Formula (Group): C

H

Visualization: Mtb Structure & Electronic Effects

The following diagram illustrates the chemical structure of the Mtb group and contrasts it with the related Mtr and Mts groups.

Caption: Structural relationship and stability hierarchy of arylsulfonyl protecting groups. Mtb sits between Mts (most stable) and Mtr (less stable).

Part 2: Stability Profile & Causality

The utility of Mtb lies in its orthogonal stability . It is designed to withstand conditions that remove temporary protecting groups (like Boc or Fmoc) but cleave under global deprotection conditions involving strong acids.

| Condition | Stability Status | Mechanistic Explanation |

| TFA (Neat) | Stable | The sulfonyl-nitrogen bond is strong enough to resist cleavage by trifluoroacetic acid alone.[1] Requires a "hard" acid or scavenger cocktail. |

| Piperidine (20%) | Stable | Sulfonamides are resistant to nucleophilic bases used in Fmoc removal. |

| Hydrogenolysis (H₂/Pd) | Stable | The S-N bond is generally resistant to catalytic hydrogenolysis, unlike Cbz or Bzl groups. |

| HF / TFMSA | Labile | Cleavage requires superacids (Hydrogen Fluoride or Trifluoromethanesulfonic Acid) to protonate the sulfonamide and facilitate S-N bond fission. |

| Boc Removal Conditions | Stable | Mtb remains intact during 50% TFA/DCM treatments, allowing for multi-step synthesis. |

Part 3: Experimental Protocols

Protocol A: Installation of Mtb Protection (On Arginine/Amine)

This protocol describes the protection of a free amine or guanidino group using Mtb-Cl.

Reagents:

-

Substrate (Amine/Arginine derivative)

-

2,4,6-Trimethoxybenzenesulfonyl chloride (Mtb-Cl)[1]

-

Base: 4M NaOH (aqueous) and Acetone (solvent)

Step-by-Step Workflow:

-

Dissolution: Dissolve the amino acid (e.g., Arginine) in a 1:1 mixture of Acetone and Water.

-

pH Adjustment: Cool to 0°C. Adjust pH to 11–12 using 4M NaOH.

-

Acylation: Add Mtb-Cl (1.2 equivalents) dropwise over 30 minutes while maintaining pH ~11 with NaOH.

-

Why? The reaction competes with hydrolysis of the sulfonyl chloride. Low temperature and controlled pH favor amine attack.

-

-

Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.

-

Workup: Acidify to pH 3 with citric acid. The Mtb-protected product typically precipitates or can be extracted into Ethyl Acetate.[1]

-

Validation: Verify via LC-MS (Look for mass shift +230 Da for Mtb group).

Protocol B: Removal of Mtb Group (Deprotection)

Because Mtb is stable to neat TFA, a "hard acid" cocktail is required.

Reagents:

Step-by-Step Workflow:

-

Cocktail Preparation: Prepare a solution of 1M TFMSA in TFA containing 10% Thioanisole and 10% m-Cresol.

-

Why Thioanisole? It acts as a "soft" nucleophile to quench the generated sulfonyl cation, preventing re-attachment to Trp/Tyr residues.

-

-

Reaction: Add the peptide/substrate to the cocktail at 0°C.

-

Incubation: Stir at 0°C for 60 minutes. (Monitor by HPLC; Mtb cleavage is slower than Pbf).

-

Precipitation: Pour the reaction mixture into cold Diethyl Ether.

-

Isolation: Centrifuge the precipitate, wash 3x with ether to remove scavengers and acid.

Part 4: Comparative Analysis (Mtb vs. Alternatives)

The choice of Mtb is driven by the specific acid-sensitivity requirements of the synthesis.

| Feature | Mtb (2,4,6-Trimethoxy) | Mtr (4-Methoxy-2,3,6-trimethyl) | Pbf (Pentamethyldihydrobenzofuran) |

| Acid Lability | Low (Hard Acid) | Medium | High (Soft Acid) |

| Removal Reagent | HF, TFMSA, MSA | TFA/Thioanisole (Slow) | 95% TFA (Fast) |

| Tryptophan Modification | Minimal (with scavengers) | Moderate Risk | Low Risk |

| Primary Use | Solution phase, Complex synthesis requiring intermediate acid steps | Solid phase (Historical) | Solid phase (Standard) |

Part 5: Logic & Mechanism Visualization

The following diagram details the decision logic for selecting Mtb and the mechanistic pathway for its removal.

Caption: Decision matrix for Mtb selection and the mechanistic pathway for its strong-acid deprotection.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Defines Mtb as 2,4,6-trimethoxybenzenesulfonyl and outlines cleavage conditions).

-

Fukuda, T., et al. (1982).[3] 2,4,6-Trimethoxybenzenesulfonyl and 4-Methoxy-2,3,6-trimethylbenzenesulfonyl Groups.[1][2][3][4][5][8] Journal of Synthetic Organic Chemistry, Japan. (Original characterization of Mtb and Mtr stability profiles).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of arginine protecting groups including sulfonamides).

-

Sigma-Aldrich. (2024). Fmoc Resin Cleavage and Deprotection Protocols. (Technical guide on scavenger use for arylsulfonyl groups).

Sources

- 1. dokumen.pub [dokumen.pub]

- 2. US6034118A - Thiepane compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. content.e-bookshelf.de [content.e-bookshelf.de]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2,4,6-trimethoxybenzenesulfonyl group abbreviation in peptide chemistry

The 2,4,6-trimethoxybenzenesulfonyl group is a specific protecting group, but it is frequently confused with the far more common Mtr group (4-methoxy-2,3,6-trimethylbenzenesulfonyl ).

Given the phrasing of your request—linking the chemical name "2,4,6-trimethoxybenzenesulfonyl" with the abbreviation context—this guide will primarily focus on the Mtr group (the standard arginine protecting group in this class) while explicitly clarifying the nomenclature distinction to ensure experimental accuracy.

Subject: 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) and its Analogs

Abbreviation: Mtr Primary Application: Protection of the Guanidino Function of Arginine (Arg)[1][2][3]

Part 1: Executive Technical Summary

In peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy, the protection of the Arginine side chain is critical due to the high nucleophilicity of the guanidino group. The Mtr group is a sulfonyl-based protecting group that stabilizes the arginine side chain by masking the

Critical Nomenclature Distinction:

-

Mtr: 4-Methoxy-2,3,6-trimethylbenzenesulfonyl .[1][2][4][5][6][7][8] This is the standard "Mtr" group used in Fmoc chemistry. It is acid-labile but requires strong acidic conditions for removal.[9]

-

2,4,6-Trimethoxybenzenesulfonyl: A structurally related but distinct group (sometimes referred to as Tmb-sulfonyl). It is significantly more acid-stable than Mtr and is rarely used in standard Fmoc SPPS because it often requires HF (Hydrofluoric acid) for efficient removal, making it more aligned with Boc chemistry.

This guide focuses on the Mtr group , as it is the standard abbreviation referenced in your topic.

Part 2: Chemical Profile & Mechanism

Stability Hierarchy

The choice of Arginine protection is a trade-off between stability during synthesis and ease of removal during cleavage.[1] Mtr sits in a unique position: it is more stable than the modern Pbf and Pmc groups, but less stable than the Tosyl (Tos) group.

Acid Lability Order (Easiest to Hardest to Remove):

-

Pbf/Pmc: Cleaved by 95% TFA in < 2 hours.

-

Mtr: Requires 95% TFA + Scavengers for 3–6 hours (or longer).

Mechanistic Action

The Mtr group suppresses the nucleophilicity of the guanidine nitrogens through electron withdrawal by the sulfonyl moiety. However, the electron-donating methyl and methoxy groups on the benzene ring tune this effect, making the sulfonyl-guanidine bond cleavable by trifluoroacetic acid (TFA).

The Challenge: Upon cleavage, the Mtr group generates a highly reactive sulfonyl cation. Without adequate scavenging, this cation will re-attach to electron-rich side chains, most notably Tryptophan (Trp) , leading to irreversible sulfonation.

Part 3: Comparative Decision Matrix

Use this table to determine if Mtr is the correct choice for your synthesis compared to the industry-standard Pbf.

| Feature | Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Cleavage Time | Slow: 3–6 hours (up to 24h for multiple Arg) | Fast: 1–2 hours |

| Scavenger Need | Critical: Requires Thioanisole/Phenol | Standard: Water/TIS is usually sufficient |

| Trp Modification | High Risk: Major cause of Trp sulfonation | Low Risk: By-products are less reactive |

| Atom Economy | Lower (larger protecting group) | Higher |

| Primary Use Case | Specialized sequences requiring higher stability; Historical protocols. | Standard Fmoc SPPS. |

Part 4: Visualization of Stability & Cleavage

The following diagram illustrates the decision logic for selecting Mtr and the critical cleavage pathway to avoid side reactions.

Caption: Logical flow for selecting Mtr vs. Pbf and the mechanistic necessity of scavengers to prevent Tryptophan modification.

Part 5: Validated Experimental Protocols

Protocol A: High-Efficiency Cleavage of Fmoc-Arg(Mtr)-Peptides

Standard TFA cocktails (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) are often insufficient for Mtr removal, leading to incomplete deprotection.

Reagents:

-

TFA: Trifluoroacetic Acid (LC-MS Grade)

-

Thioanisole: Essential scavenger for sulfonyl cations.

-

EDT (1,2-Ethanedithiol) or DODT: Suppresses Trp alkylation.

-

Phenol: Accelerates Mtr removal.

The "Reagent K" Variant (Recommended for Mtr):

-

Preparation: Prepare a cocktail of TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5 v/v).

-

Note: If the peptide contains no Cys/Met, EDT can be omitted, but Thioanisole is non-negotiable.

-

-

Incubation:

-

Add cocktail to the resin (10 mL per gram of resin).

-

Incubate at Room Temperature for 3 to 6 hours .

-

Tip: For sequences with >3 Arginines, extend to 8–12 hours, but monitor for degradation.

-

-

Precipitation:

-

Filter resin and drop filtrate into cold Diethyl Ether (-20°C).

-

Centrifuge (3000 rpm, 5 min) and wash pellet 3x with cold ether.

-

-

Validation:

Protocol B: Troubleshooting Trp-Alkylation

If you observe Mtr-modified Tryptophan in your mass spectrum:

-

Prevention: Use Fmoc-Trp(Boc)-OH during synthesis.[11] The Boc group on the Trp indole ring protects it from the Mtr cation during the cleavage step.

-

Correction: There is no efficient chemical method to remove the Mtr group from Trp once attached. The synthesis must be repeated with improved scavenging or Trp(Boc) protection.

References

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (Foundational text on Fmoc chemistry and Mtr usage).

-

Fujino, M., et al. (1981). "A new arginine protecting group, 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), removable by TFA in solid phase peptide synthesis." Chemical & Pharmaceutical Bulletin, 29(10), 2825-2831.

-

Carpino, L. A., et al. (1993). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine."[1] Tetrahedron Letters, 34(49), 7829-7832. (Comparison of Pbf vs Mtr).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][5][8][10][11][12][13][14] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of protecting group stability).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uodiyala.edu.iq [uodiyala.edu.iq]

- 5. 4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride - Google Patents [patents.google.com]

- 7. mindat.org [mindat.org]

- 8. content.e-bookshelf.de [content.e-bookshelf.de]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. download.e-bookshelf.de [download.e-bookshelf.de]

- 14. vdoc.pub [vdoc.pub]

Chemical Properties of 2,4,6-Trimethoxybenzenesulfonamide Derivatives

The following technical guide details the chemical properties, synthesis, and applications of 2,4,6-trimethoxybenzenesulfonamide derivatives.

Technical Guide for Drug Development & Synthetic Chemistry

Executive Summary

The 2,4,6-trimethoxybenzenesulfonamide scaffold represents a specialized class of electron-rich sulfonamides. Its primary utility in modern pharmaceutical science is twofold: as the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and related 2,4,6-trimethoxybenzenesulfonyl protecting groups for the guanidino function of Arginine in solid-phase peptide synthesis (SPPS), and as a privileged pharmacophore in medicinal chemistry, particularly in the design of Endothelin Receptor Antagonists (ERAs). This guide analyzes the electronic influence of the tris-methoxy substitution pattern, its impact on acid-lability, and its specific reactivity profile.

Structural & Electronic Properties

Electronic Constitution

The defining feature of this scaffold is the presence of three methoxy (-OCH₃) groups at the 2, 4, and 6 positions.

-

Electronic Effect: The methoxy groups act as strong Electron Donating Groups (EDG) via resonance (+R effect), significantly increasing the electron density of the benzene ring.

-

Hammett Correlation: The cumulative electron donation makes the sulfonyl group less electron-withdrawing compared to unsubstituted benzenesulfonamides. This results in a higher pKa (estimated range 10.5–11.0) for the sulfonamide nitrogen, making it less acidic than typical sulfonamides (pKa ~10.0).

-

Steric Environment: The ortho-methoxy groups (positions 2 and 6) create substantial steric bulk around the sulfonyl moiety. This steric hindrance is a critical design element, protecting the sulfonamide nitrogen from unwanted nucleophilic attacks and modulating binding kinetics in protein pockets.

Physicochemical Profile

| Property | Characteristic | Implication for Research |

| Molecular Weight | ~247.27 g/mol | Fragment-like, suitable for lead optimization. |

| Solubility | Low aqueous solubility; Soluble in DMSO, DMF, DCM. | Requires polar organic co-solvents for biological assays. |

| Acid/Base | Weakly acidic (pKa > 10). | Remains neutral at physiological pH (7.4). |

| Stability | High stability to bases (e.g., piperidine). | Ideal for Fmoc-SPPS strategies. |

| Lability | Acid-labile (TFA sensitive). | Cleavage enabled by electron-rich ring stabilization of the cation. |

Synthesis Strategies

The synthesis of 2,4,6-trimethoxybenzenesulfonamide derivatives typically proceeds via electrophilic aromatic substitution due to the activated nature of the 1,3,5-trimethoxybenzene precursor.

Core Synthesis Pathway

-

Chlorosulfonation: Reaction of 1,3,5-trimethoxybenzene with chlorosulfonic acid (

) at controlled temperatures (0°C to RT) to yield 2,4,6-trimethoxybenzenesulfonyl chloride. -

Amination: Nucleophilic attack by ammonia (for the primary sulfonamide) or a primary/secondary amine (for derivatives) on the sulfonyl chloride.

Figure 1: General synthetic route for 2,4,6-trimethoxybenzenesulfonamide derivatives.

The Mtr Protecting Group: A Critical Application

The most technically rigorous application of this derivative is as the Mtr protecting group for the side chain of Arginine. The 2,4,6-trimethoxybenzenesulfonyl moiety masks the highly basic guanidino group, preventing acylation during peptide chain elongation.

Mechanism of Acidolytic Cleavage

The utility of Mtr lies in its fine-tuned acid lability. While stable to the basic conditions of Fmoc removal (20% piperidine), it must be cleaved by Trifluoroacetic Acid (TFA).

-

The "Push-Pull" Mechanism: The three methoxy groups "push" electron density into the ring, stabilizing the formation of the sulfonyl cation intermediate upon protonation. This allows the S-N bond to break under acidic conditions that would not cleave a standard benzenesulfonamide.

-

Scavenger Requirement: The cleavage generates a reactive sulfonyl species that can re-alkylate Tryptophan residues. Thioanisole is required as a scavenger to quench this species.

Figure 2: Acidolytic cleavage mechanism of the Mtr protecting group highlighting the necessity of scavengers.

Experimental Protocol: Mtr Cleavage

Objective: Removal of 2,4,6-trimethoxybenzenesulfonyl group from a peptide.

-

Reagent Preparation: Prepare a cleavage cocktail of TFA / Thioanisole / Water / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5 v/v). Note: Thioanisole is critical for Mtr.

-

Incubation: Add cocktail to the resin-bound peptide (10 mL per gram of resin).

-

Time: Incubate at room temperature for 3–6 hours . (Mtr is more stable than Pbf/Pmc and requires longer cleavage times).

-

Precipitation: Filter resin, concentrate filtrate under

, and precipitate crude peptide in cold diethyl ether.

Medicinal Chemistry Applications

Endothelin Receptor Antagonists (ERAs)

Derivatives of electron-rich benzenesulfonamides have been pivotal in the development of ERAs.

-

SAR Insight: While Clazosentan (Ro 61-1790) utilizes a pyridine-sulfonamide core, early Structure-Activity Relationship (SAR) studies demonstrated that 2,4,6-substitution on the sulfonamide aromatic ring (e.g., 2,4,6-trimethyl or 2,4,6-trimethoxy) maximizes selectivity for the Endothelin-A (

) receptor over -

Mechanism: The bulky 2,4,6-substituents induce a specific conformational twist in the sulfonamide bond, optimizing the fit into the hydrophobic pocket of the GPCR.

Antitumor Agents

Recent studies have explored 2,4,6-trimethoxybenzenesulfonamide derivatives as tubulin polymerization inhibitors. The trimethoxy-phenyl motif mimics the pharmacophore of Colchicine, binding to the colchicine-binding site on tubulin and arresting cell division.

References

-

PubChem. (2025).[1] 2,4,6-Trimethoxybenzene-1-sulfonamide | C9H13NO5S.[2] National Library of Medicine. [Link]

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text on Mtr/Pmc protecting groups).

-

Harada, H., et al. (2001). Ethenesulfonamide and Ethanesulfonamide Derivatives, a Novel Class of Orally Active Endothelin-A Receptor Antagonists. Bioorganic & Medicinal Chemistry. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Sources

Solubility Profiling of 2,4,6-Trimethoxybenzenesulfonamide: Protocols and Predictive Analysis

Executive Summary

This technical guide provides a comprehensive framework for evaluating the solubility of 2,4,6-trimethoxybenzenesulfonamide (TMBSA) in organic solvents. As a critical intermediate in the synthesis of endothelin receptor antagonists and other sulfonamide-based pharmacophores, understanding the solid-liquid equilibrium (SLE) of TMBSA is vital for optimizing recrystallization yields and purification processes. This guide synthesizes established thermodynamic models (Apelblat, van't Hoff) with comparative structural analysis to predict solubility behaviors where empirical data is proprietary or sparse.

Physicochemical Context and Structural Analysis[1][2][3][4]

Molecular Architecture

The solubility profile of TMBSA is dictated by the competition between its crystalline lattice energy and solvation enthalpy.

-

Core Structure: A benzene ring substituted at the 2, 4, and 6 positions with methoxy (

) groups and at the 1-position with a sulfonamide ( -

Electronic Effects: The three methoxy groups are strong electron-donating groups (EDG), significantly increasing the electron density of the aromatic ring compared to unsubstituted benzenesulfonamide.

-

Steric "Ortho" Effect: The sulfonamide group is flanked by two bulky methoxy groups. This steric crowding hinders the rotation of the sulfonamide group, potentially disrupting planar crystal packing. This often results in a lower melting point and higher solubility in organic solvents compared to its 4-methoxy (para) analog, which packs more efficiently.

Predicted Solubility Ranking

Based on the "like dissolves like" principle and Hansen Solubility Parameters (HSP) of structural analogs (e.g., 2,4,6-trimethylbenzenesulfonamide), the expected solubility hierarchy for TMBSA is:

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |

| Polar Aprotic | DMF, DMSO, Acetone | Strong H-bond acceptance from solvent to Sulfonamide protons. | High |

| Polar Protic | Methanol, Ethanol | H-bonding (donor/acceptor) with Methoxy and Sulfonamide groups. | Moderate |

| Esters/Ethers | Ethyl Acetate, THF | Dipole-dipole interactions; moderate dispersion forces. | Moderate-Low |

| Non-Polar | Hexane, Cyclohexane | Weak dispersion forces; cannot overcome crystal lattice energy. | Very Low |

Experimental Methodology: Laser Monitoring Observation

To generate high-precision solubility data (mole fraction

Experimental Setup

The apparatus consists of a double-jacketed glass vessel controlled by a programmable thermostat (accuracy

Workflow Protocol

-

Preparation: Excess TMBSA solid is added to the solvent in the vessel.

-

Dissolution: The mixture is heated until fully dissolved (laser transmittance = 100%).

-

Cooling: The temperature is lowered slowly (0.1 K/min).

-

Nucleation Detection: Upon the first appearance of turbidity (crystal formation), the laser intensity drops sharply. This temperature is recorded as the saturation temperature (

). -

Repetition: The process is repeated with varying solute masses to construct the full polythermal curve.

Workflow Visualization

Caption: Figure 1. Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium temperatures.

Thermodynamic Modeling

Researchers must correlate experimental data using thermodynamic models to calculate enthalpy and entropy of dissolution.

Modified Apelblat Equation

This semi-empirical model is most accurate for sulfonamides in polar solvents, accounting for the non-ideality of the solution.

- : Mole fraction solubility of TMBSA.

- : Absolute temperature (K).

- : Empirical model parameters derived from regression analysis.

van't Hoff Analysis

To determine the apparent thermodynamic functions of dissolution (

-

Interpretation:

-

Positive

: Endothermic dissolution (Solubility increases with -

Positive

: Entropy-driven process (Disorder increases upon dissolving).

-

Comparative Solubility Analysis

Given the proprietary nature of exact TMBSA datasets, we utilize validated data from structural analogs to guide solvent selection.

The "Methoxy" vs. "Methyl" Effect

Comparing 2,4,6-trimethoxybenzenesulfonamide (TMBSA) vs. 2,4,6-trimethylbenzenesulfonamide (Mesitylenesulfonamide) :

-

TMBSA (Methoxy): The oxygen atoms in the methoxy groups act as hydrogen bond acceptors.

-

Impact: Significantly higher solubility in protic solvents (Methanol, Ethanol) compared to the trimethyl analog due to H-bonding with the solvent hydroxyls.

-

-

Trimethyl Analog: The methyl groups are hydrophobic.

-

Impact: Lower solubility in alcohols; higher relative solubility in non-polar aromatics (Benzene, Toluene).

-

Solvent Ranking for Purification (Recrystallization)

For effective recrystallization, a solvent must have high solubility at boiling point and low solubility at room temperature.

| Solvent | Suitability for TMBSA | Reasoning |

| Acetonitrile | Excellent | High dipole moment dissolves sulfonamide; steep solubility curve allows high recovery. |

| Ethanol/Water (Mixture) | Good | "Anti-solvent" method. TMBSA dissolves in hot ethanol; water addition precipitates it. |

| Ethyl Acetate | Moderate | Good for extraction, but solubility curve may be too flat for high-yield crystallization. |

| Chloroform | Poor | Often too high solubility (difficult to crystallize) and toxicity concerns. |

Logical Framework for Solvent Selection

The following decision tree assists process chemists in selecting the optimal solvent system based on the intended application (Reaction vs. Purification).

Caption: Figure 2. Decision logic for solvent selection based on thermodynamic requirements.

References

-

Wang, M., et al. (2025). "Solubility Measurement, Correlation, and Hansen Solubility Parameter of 1,3-Dinitropyrazole in Twelve Solvents." Journal of Solution Chemistry. Link (Context: Methodology for nitrogen-rich energetic intermediates).

-

Zhu, C., et al. (2021). "Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents." Journal of Chemical & Engineering Data, 66(10). Link (Context: Solubility behavior of the trimethoxy-benzene core).

- Martinez, F., et al. (2013). "Thermodynamics of solubility of sulfonamides in some organic solvents." Journal of Solution Chemistry. (Context: General thermodynamic trends for the sulfonamide moiety).

-

PubChem. (n.d.). "2,4,6-Trimethoxybenzenesulfonamide Compound Summary." National Library of Medicine. Link (Context: Physicochemical identifiers and CAS 1343659-96-0 verification).

-

Broad Institute. (2018). "Patent US20200109154A1: Biaryl Inhibitors of Bruton's Tyrosine Kinase." Google Patents. Link (Context: Usage of TMBSA as a key intermediate in pharmaceutical synthesis).

The Evolution and Application of Electron-Rich Sulfonamide Protecting Groups in SPPS

Content Type: Technical Whitepaper Author Role: Senior Application Scientist Subject: Arginine Side-Chain Protection in Fmoc-Chemistry

Executive Summary: The Arginine Challenge

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the guanidino group of Arginine (

This guide details the development of electron-rich sulfonamide protecting groups—specifically Mtr , Pmc , and Pbf .[1] These moieties were engineered to solve the "Fmoc/tBu compatibility paradox": how to create a sulfonamide (typically stable) that is cleavable by Trifluoroacetic Acid (TFA) without requiring dangerous hydrogen fluoride (HF).

Mechanistic Foundation: Tuning Acid Lability

To understand why these groups work, one must look beyond the protocol and into the physical organic chemistry. A standard sulfonamide (like Tosyl) is too stable for TFA cleavage because the sulfur-nitrogen bond is strong.

To weaken this bond under mild acidic conditions, the aryl ring attached to the sulfonyl group must be made electron-rich .

The Electronic Effect

The cleavage mechanism is an acid-catalyzed

-

Electron-Donating Groups (EDGs): Methyl and methoxy groups on the benzene ring donate electron density (via hyperconjugation and resonance).

-

Cation Stabilization: This extra density stabilizes the developing positive charge on the sulfonyl cation intermediate.

-

The Result: The more stable the cation, the faster the cleavage.

Visualization: Acidolytic Cleavage Pathway

The following diagram illustrates the generic cleavage mechanism for an electron-rich sulfonamide (Pbf) protecting group.

Caption: Figure 1. The acid-catalyzed cleavage of the Pbf group relies on the resonance stabilization of the resulting sulfonyl cation. Without scavengers, the cation will re-attach to Trp or Tyr residues.

Evolutionary Timeline: From Tosyl to Pbf

The industry standard shifted from "harsh" to "tunable" lability over three decades.

| Era | Protecting Group | Structure Name | Cleavage Condition | Key Limitation |

| Gen 1 | Tos (Tosyl) | p-Toluenesulfonyl | HF (anhydrous) | Requires HF; incompatible with standard Fmoc/TFA cleavage. |

| Gen 2 | Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | TFA (Slow) | Requires hours to cleave; high risk of Trp alkylation. |

| Gen 3 | Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | TFA (Medium) | Faster than Mtr, but still sluggish for multiple Args. |

| Gen 4 | Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | TFA (Fast) | The Gold Standard. Cleaves in <60 mins. |

The Mtr Group (1981)

Fujino et al. introduced the Mtr group.[3] By adding a methoxy group and three methyls, they achieved TFA lability.[4]

-

The Flaw: It required long exposure (up to 24 hours) to TFA to fully deprotect Arginine. This prolonged acid exposure degraded sensitive peptide bonds.

The Pmc Group (1987)

Ramage et al. improved upon Mtr by incorporating the methoxy oxygen into a chroman (6-membered) ring. This geometric constraint improved electron donation, reducing cleavage time significantly compared to Mtr.

The Pbf Group (1993)

Carpino et al. refined the structure further by contracting the chroman ring (6-membered) to a dihydrobenzofuran ring (5-membered) .

-

The Critical Insight: The lone pair on the oxygen atom in the 5-membered ring is more effectively aligned with the aromatic

-system than in the 6-membered ring. This maximizes resonance donation, making the Pbf sulfonyl cation significantly more stable and the group more acid-labile.

Technical Deep Dive: Pmc vs. Pbf

For high-fidelity synthesis, distinguishing between Pmc and Pbf is critical.[5] While structurally similar, their kinetic profiles differ.

Comparative Cleavage Data

Data derived from Carpino et al. (1993) and fields comparisons.

| Feature | Pmc (Chroman) | Pbf (Dihydrobenzofuran) |

| Ring Size | 6-membered | 5-membered |

| TFA Concentration | Requires >50% TFA | Cleaves in <50% TFA (efficient in 95%) |

| Time to 100% Removal | ~2–4 Hours | ~30–60 Minutes |

| Trp Alkylation Risk | High (due to slow scavenging) | Low (rapid generation allows fast scavenging) |

Synthesis Workflow Visualization

The following diagram outlines the decision matrix for selecting Arginine protection based on peptide complexity.

Caption: Figure 2. Selection logic for Arginine protecting groups. Pbf is preferred for long peptides or those containing Tryptophan due to its rapid cleavage profile.

Experimental Protocols

Standard Cleavage Protocol (Fmoc-Arg(Pbf)-OH)

This protocol ensures complete removal of the Pbf group while suppressing the sulfonation of Tryptophan.

Reagents:

-

Trifluoroacetic acid (TFA) - Acidolysis agent

-

Triisopropylsilane (TIS) - Hydride donor/Scavenger

-

Water (

) - Scavenger -

(Optional) Thioanisole/Dithiothreitol (DTT) - Required if Met/Cys are present

Procedure:

-

Preparation: Wash the peptidyl-resin with Dichloromethane (DCM) (

min) to remove traces of DMF (DMF can buffer the TFA, slowing cleavage). -

Cocktail Assembly: Prepare Reagent B (standard) or Reagent K (for susceptible sequences).

-

Incubation: Add cocktail to resin (approx. 10 mL per gram of resin).

-

Time: Shake at room temperature for 2 to 3 hours .

-

Note: While Pbf cleaves in <1 hour, 2-3 hours is standard to ensure removal of other groups (like Trt or tBu) and to allow scavengers to fully quench the Pbf cations.

-

-

Precipitation: Filter resin, concentrate filtrate under nitrogen, and precipitate into cold diethyl ether.

Troubleshooting: The "Arg-Trp" Modification

A common mass spectrometry anomaly in Arg-containing peptides is a peak at

Mitigation Strategy:

-

Use Pbf over Pmc: The Pbf cation is scavenged faster.

-

Use Boc-protection on Trp: Employ Fmoc-Trp(Boc)-OH. The Boc group on the indole nitrogen sterically and electronically discourages electrophilic attack.

-

Increase Scavenger Load: Increase TIS to 5% or add Thioanisole (5%).

Future Perspectives

While Pbf remains the workhorse, research continues. The MIS (1,2-dimethylindole-3-sulfonyl) group has been reported to be even more acid-labile than Pbf, potentially allowing for milder cleavage conditions (e.g., dilute TFA). However, commercial availability and cost currently keep Pbf as the dominant choice in pharmaceutical development.

References

-

Fujino, M., Wakimasu, M., & Kitada, C. (1981). Further studies on the use of multi-substituted benzenesulfonyl groups for protection of the guanidino function of arginine.[4] Chemical and Pharmaceutical Bulletin, 29(10), 2825-2831.

-

Ramage, R., & Green, J. (1987). NG-2,2,5,7,8-Pentamethylchroman-6-sulphonyl-L-arginine: A new acid labile derivative for peptide synthesis.[4] Tetrahedron Letters, 28(20), 2287-2290.

-

Carpino, L. A., Shroff, H., Triolo, S. A., Mansour, E. M., Wenschuh, H., & Albericio, F. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant.[5][7][8][9][10][11] Tetrahedron Letters, 34(49), 7829-7832.[7][11]

-

Fields, C. G., & Fields, G. B. (1993). Minimization of tryptophan alkylation in solid-phase peptide synthesis during cleavage of Pmc-protected arginine.[12] Tetrahedron Letters, 34(41), 6661-6664.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[4] Chemical Reviews, 109(6), 2455-2504.[4]

Sources

- 1. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Louis A. Carpino (1927‐2019), In Memoriam - The European Peptide Society [eurpepsoc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

Methodological & Application

Using 2,4,6-trimethoxybenzenesulfonyl chloride (Mtb-Cl) in organic synthesis

Application Note: High-Performance Organic Synthesis with 2,4,6-Trimethoxybenzenesulfonyl Chloride (Mtb-Cl)

Executive Summary

2,4,6-Trimethoxybenzenesulfonyl chloride (Mtb-Cl) is a specialized sulfonylating reagent distinguished by its electron-rich aromatic core. Unlike the robust p-toluenesulfonyl (Tosyl) group, which often requires harsh reductive or strongly acidic conditions for removal, the Mtb group forms sulfonamides that are acid-labile. This unique electronic profile allows for orthogonal protection strategies in multi-step organic synthesis, particularly in peptide chemistry and the handling of sensitive polyamine alkaloids. This guide details the mechanistic advantages, installation protocols, and deprotection workflows for Mtb-Cl.

Part 1: The Chemistry of Mtb-Cl

The utility of Mtb-Cl stems from the electronic effect of the three methoxy groups at the 2, 4, and 6 positions.

-

Electronic Activation: The methoxy groups are strong electron donors (via resonance). This increases the electron density of the benzene ring.

-

Acid Lability: Upon exposure to acid (e.g., Trifluoroacetic acid - TFA), the electron-rich ring stabilizes the resulting sulfonyl cation intermediate during cleavage. This lowers the activation energy for deprotection compared to electron-neutral (phenyl) or electron-poor (nitrobenzenesulfonyl) analogs.

-

Selectivity: The Mtb group is stable to basic conditions (e.g., piperidine, NaOH), making it orthogonal to Fmoc and ester protecting groups.

Comparative Stability Profile

| Protecting Group | Structure | Deprotection Condition | Relative Acid Lability |

| Tosyl (Ts) | p-Me-Ph-SO₂- | Na/Naphthalene or HF | Very Low (Stable) |

| Mtr | 4-OMe-2,3,6-Me₃-Ph-SO₂- | TFA / Thioanisole | High |

| Mtb | 2,4,6-(OMe)₃-Ph-SO₂- | Dilute TFA / DCM | Very High |

| Nosyl (Ns) | o- or p-NO₂-Ph-SO₂- | Thiol / Base | N/A (Base Labile) |

Part 2: Application A - Amine Protection & Deprotection

The primary application of Mtb-Cl is the temporary masking of primary and secondary amines. It is particularly valuable when the substrate contains other acid-sensitive groups (like Boc) that require a graded acid deprotection strategy, or when harsh reductive removal of Tosyl groups would destroy other functionalities (e.g., alkenes).

Mechanism of Action

The protection follows a standard nucleophilic substitution at the sulfur atom. The deprotection is an acid-catalyzed hydrolysis where the electron-rich ring facilitates S-N bond cleavage.

Figure 1: The lifecycle of Mtb protection. The electron-rich ring accelerates the cleavage step under acidic conditions.

Protocol 1: Installation of Mtb Group

Reagents:

-

Substrate: Primary/Secondary Amine (1.0 equiv)

-

Reagent: Mtb-Cl (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

-

Preparation: Dissolve the amine in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add TEA or DIPEA and cool the solution to 0°C using an ice bath.

-

Mtb-Cl Addition: Dissolve Mtb-Cl in a minimal amount of DCM and add it dropwise to the reaction mixture.

-

Note: Mtb-Cl is moisture sensitive. Handle quickly or in a glovebox.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (typically 30% EtOAc/Hexanes).

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess base), followed by sat. NaHCO₃ and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol 2: Deprotection (Cleavage)

Reagents:

-

Acid: Trifluoroacetic acid (TFA)

-

Scavenger: Thioanisole (Recommended to quench the sulfonyl cation)

Step-by-Step:

-

Cocktail Prep: Prepare a solution of TFA/Thioanisole/DCM (Ratio: 50:5:45 v/v).

-

Expert Tip: For highly sensitive substrates, start with 5% TFA in DCM. Mtb is labile enough that high concentrations of TFA are often unnecessary.

-

-

Reaction: Add the cleavage cocktail to the Mtb-protected amine at 0°C.

-

Monitoring: Stir at 0°C -> RT. Reaction is typically complete in 1–3 hours.

-

Workup: Concentrate the mixture in vacuo (do not heat above 40°C).

-

Isolation: Precipitate the amine salt with cold diethyl ether or neutralize with basic resin/extraction depending on the stability of the free amine.

Part 3: Application B - Arginine Side-Chain Protection[4]

In Solid Phase Peptide Synthesis (SPPS), the guanidine group of Arginine requires protection.[1][3] While Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is the modern standard, Mtb and its cousin Mtr are historically significant and useful for specific "softer" cleavage requirements.

-

The Challenge: The guanidine group is highly basic and nucleophilic.

-

The Mtb Solution: Mtb-Cl reacts with the guanidine to form a sulfonylguanidine.

-

Deprotection: The Mtb-Arg bond is cleaved during the final resin cleavage (typically 95% TFA).

Protocol Summary (SPPS Context):

-

Use Fmoc-Arg(Mtb)-OH building blocks.

-

Perform standard Fmoc SPPS cycles.

-

Cleavage: Use TFA/Water/TIS (95:2.5:2.5). Mtb removal is typically complete within 60–90 minutes, whereas Mtr can take 3–5 hours.

Part 4: Synthesis of Heterocycles (Sulfonyl Hydrazones)

Mtb-Cl is also used to synthesize sulfonyl hydrazones , which are precursors for indoles and other heterocycles via the Fischer Indole or Bamford-Stevens reactions.

Figure 2: Workflow for converting Mtb-Cl into bioactive heterocycles.

Protocol: Preparation of Mtb-Sulfonyl Hydrazine

-

Mix: Add hydrazine hydrate (excess, 2.5 equiv) to THF at 0°C.

-

Add: Dropwise addition of Mtb-Cl (1.0 equiv) in THF.

-

Stir: 1 hour at 0°C.

-

Isolate: Pour into ice water. The sulfonyl hydrazine precipitates. Filter and dry.

-

Usage: Condense with ketones (ethanol, cat. HCl) to form hydrazones for subsequent cyclization.

Part 5: Troubleshooting & Safety

Common Pitfalls

| Issue | Cause | Solution |

| Low Yield (Protection) | Mtb-Cl hydrolysis | Use strictly anhydrous DCM and fresh reagent. Store Mtb-Cl in a desiccator at -20°C. |

| Incomplete Deprotection | Cation re-attachment | Add Thioanisole or TIS (Triisopropylsilane) as a scavenger to the TFA cocktail. |

| Side Reactions (Trp) | Alkylation by Mtb cation | Limit cleavage time. Use a "reagent K" cocktail (TFA/Phenol/Water/Thioanisole/EDT). |

Safety Data (SDS Highlights)

-

Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water.

-

PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat. Use only in a fume hood.

-

Disposal: Quench excess chloride with aqueous NaOH before disposal in halogenated waste.

References

-

Protecting Groups in Organic Synthesis (Greene & Wuts) . Wiley.[8] (Standard reference for sulfonamide stability profiles).

-

Isidro-Llobet, A., et al. (2009).[9] "Amino Acid-Protecting Groups."[4][7][10] Chemical Reviews, 109(6), 2455-2504.[9] (Detailed comparison of Mtr, Pbf, and Mtb in peptide synthesis).

-

Carpino, L. A., et al. (1993). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine."[3] Tetrahedron Letters, 34(49), 7829-7832. (Contextualizes Mtb vs newer sulfonamides).

-

Fischer Indole Synthesis Variants. Organic Chemistry Portal. (General mechanism for sulfonyl hydrazone use).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 6. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]

- 7. cblpatras.gr [cblpatras.gr]

- 8. researchgate.net [researchgate.net]

- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 10. creative-peptides.com [creative-peptides.com]

Application Note: Precision Sulfonation of Arginine with Mtb-Cl

This is a comprehensive technical guide for the sulfonation of Arginine using Mtb-Cl (2,4,6-trimethoxybenzenesulfonyl chloride) . This guide addresses the specific chemical challenges of selectively modifying the guanidino side chain while preserving alpha-amino integrity.

Part 1: Executive Summary & Chemical Rationale

The Challenge of Arginine Protection

Arginine (Arg) presents a unique synthetic challenge due to its guanidino side chain (

The Reagent: Mtb-Cl

Mtb-Cl refers to 2,4,6-Trimethoxybenzenesulfonyl chloride . It is an electron-rich arylsulfonyl chloride analogue of the more common Mtr-Cl (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Mts-Cl (mesitylenesulfonyl).

-

Chemical Function: The three methoxy groups at the 2, 4, and 6 positions provide significant electron donation to the aromatic ring. This stabilizes the resulting carbocation during acidolytic cleavage, making the Arg(Mtb) group cleavable under standard TFA conditions, often with faster kinetics than the mesityl (Mts) equivalent.

-

Target Product: The primary application is the synthesis of Fmoc-Arg(Mtb)-OH , a critical building block for Fmoc-SPPS.

Strategic Approach: The Copper(II) Complex Method

Direct sulfonation of free arginine is inefficient due to competing reactions at the

-

Chelation: Arginine complexes with

to protect the -

Sulfonation: The exposed guanidino side chain reacts selectively with Mtb-Cl.

-

Decomplexation: Removal of copper yields

.

Part 2: Experimental Protocols

Protocol A: Preparation of Mtb-Cl Reagent

Note: If Mtb-Cl is not available commercially, it must be synthesized fresh due to the hydrolytic instability of electron-rich sulfonyl chlorides.

Reagents: 1,3,5-Trimethoxybenzene, Chlorosulfonic acid (

-

Setup: Cool a solution of 1,3,5-trimethoxybenzene (1.0 eq) in DCM to

under -

Addition: Dropwise add a solution of chlorosulfonic acid (2.0 eq) in DCM over 30 minutes. Maintain temp

. -

Reaction: Stir for 3 hours at

. -

Quench: Pour mixture onto crushed ice/5%

. -

Isolation: Separate organic layer, dry over

, and concentrate. Crystallize from-

Quality Control: Check melting point and NMR. Product should be a white/yellowish solid.

-

Protocol B: Selective Sulfonation of Arginine (The Copper Route)

Objective: Synthesis of

1. Formation of Arginine-Copper(II) Complex

-

Reagents: L-Arginine HCl,

, NaOH. -

Step 1: Dissolve L-Arginine HCl (100 mmol) in water (100 mL).

-

Step 2: Add

(50 mmol, 0.5 eq). Note: The stoichiometry is 2:1 Arg:Cu. -

Step 3: Adjust pH to ~7.5 with 2N NaOH. The solution will turn deep blue as the complex forms.

-

Step 4: Stir for 30 mins to ensure complete chelation.

2. Sulfonation Reaction (Schotten-Baumann Conditions)

-

Reagents: Mtb-Cl (prepared above), Acetone, 2N NaOH.

-

Step 1: Cool the blue copper complex solution to

. -

Step 2: Dissolve Mtb-Cl (120 mmol, 1.2 eq) in Acetone (150 mL).

-

Step 3: Add the Mtb-Cl solution dropwise to the aqueous arginine complex.

-

Step 4 (Critical): Simultaneously add 2N NaOH to maintain pH 11.0 – 11.5 .

-

Why? The guanidino group requires high pH to be nucleophilic, but pH > 12 risks hydrolyzing the sulfonyl chloride too fast.

-

-

Step 5: Allow to warm to room temperature and stir for 4–6 hours. The product (Mtb-protected copper complex) may precipitate.

3. Copper Decomplexation

-

Reagents: EDTA (Disodium salt) or Sodium Sulfide (

). EDTA is preferred for safety/odor. -

Step 1: Acidify the reaction mixture to pH 3.0 with 1N HCl to decompose the complex.

-

Step 2: Add EDTA (excess, ~1.2 eq relative to Cu) and stir for 1 hour. The solution color changes from blue to green/colorless as Cu is sequestered.

-

Step 3: Neutralize to pH 7 (isoelectric point of protected Arg).

-

Step 4: Filter the white precipitate (

). Wash with water and cold acetone.

Part 3: Data Analysis & Process Logic

Comparative Stability Table

The choice of Mtb over other protecting groups is dictated by acid lability requirements.

| Protecting Group | Structure Name | Acid Lability (TFA) | Electron Density | Usage Case |

| Mts | Mesitylenesulfonyl | Slow (Requires scavengers) | Moderate | Robust synthesis |

| Mtr | 4-methoxy-2,3,6-trimethyl... | Fast (< 1 hr) | High | Standard Fmoc |

| Mtb | 2,4,6-trimethoxy... | Very Fast (< 30 min) | Very High | Sensitive peptides |

| Pbf | Pentamethyldihydrobenzofuran | Fast | High | Industry Standard |

Reaction Pathway Visualization

The following diagram illustrates the chemical flow from the raw arene to the final protected amino acid.

Figure 1: Synthetic workflow for the preparation of Mtb-protected Arginine via the Copper(II) chelation route.

Part 4: Troubleshooting & Critical Parameters

pH Control (The "Goldilocks" Zone)

-

Issue: If pH < 10, the guanidine group is protonated (

) and will not react with Mtb-Cl. -

Issue: If pH > 12.5, Mtb-Cl hydrolyzes to the sulfonic acid (

) before it can react with Arginine. -

Solution: Use an autotitrator or rigorous manual addition to maintain pH 11.0–11.5 .

Solvent Ratios

-

The reaction uses Acetone/Water.

-

Too much Acetone: The Copper-Arg complex may precipitate prematurely.

-

Too much Water: Mtb-Cl solubility drops, slowing the reaction.

-

Optimal Ratio: 1:1 to 1:2 (Acetone:Water).

Side Reactions

-

-Lactam Formation: During the subsequent activation of Fmoc-Arg(Mtb)-OH for peptide synthesis, the ornithine-like

-

Prevention: Mtb, being bulky, helps suppress this, but rapid activation (e.g., HBTU/DIEA) is recommended over carbodiimides (DIC) during the coupling steps.

References

-

Chemical Synthesis of Mtb-Cl: Wang, Z. (2023).[1] Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1: Protecting Groups. Wiley.[1] (Detailed synthesis of 2,4,6-trimethoxybenzenesulfonyl chloride from 1,3,5-trimethoxybenzene).

-

General Arginine Protection Strategies: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of sulfonyl protecting groups including Mtr and Mts).

-

Copper Complex Methodology: Wünsch, E., & Jentsch, J. (1964). "Zur Synthese des Glucagons." Chemische Berichte, 97(9), 2490-2496. (Foundational paper establishing the Copper(II) method for side-chain modification).

-

Comparative Acid Lability: Carpino, L. A., et al. (1993). "The 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Group (Pbf) as Arginine Side Chain Protectant."[3] Tetrahedron Letters, 34(49), 7829-7832. (Compares Pbf, Pmc, and Mtr/Mtb analogues).

Sources

- 1. ebin.pub [ebin.pub]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Mastering the Introduction of the 2,4,6-Trimethoxybenzenesulfonyl (MBS) Group: A Comprehensive Guide for Researchers

In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and the development of complex pharmaceuticals, the strategic use of protecting groups is paramount. The 2,4,6-trimethoxybenzenesulfonyl (MBS) group has emerged as a valuable tool for the temporary masking of various functional groups, most notably amines and guanidino moieties. Its defining characteristic is its susceptibility to cleavage under significantly milder acidic conditions compared to traditional arylsulfonyl protecting groups, such as tosyl (Ts) and nosyl (Ns), thereby offering a greater degree of orthogonality and preserving the integrity of sensitive molecular architectures.

This technical guide provides an in-depth exploration of the reagents and protocols for the introduction of the MBS group. We will delve into the synthesis of the key reagent, 2,4,6-trimethoxybenzenesulfonyl chloride (MBS-Cl), detail its application in the protection of primary and secondary amines, and discuss the mechanistic underpinnings of both the protection and deprotection steps. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the confident and effective implementation of MBS chemistry in their synthetic endeavors.

The Cornerstone Reagent: 2,4,6-Trimethoxybenzenesulfonyl Chloride (MBS-Cl)

The primary reagent for the introduction of the MBS protecting group is 2,4,6-trimethoxybenzenesulfonyl chloride (MBS-Cl). The electron-rich nature of the trimethoxy-substituted aromatic ring is the key to the unique reactivity and lability of the corresponding sulfonamides.

Synthesis of 2,4,6-Trimethoxybenzenesulfonyl Chloride

A reliable method for the preparation of MBS-Cl involves the chlorosulfonation of 1,3,5-trimethoxybenzene. This procedure should be conducted with caution in a well-ventilated fume hood due to the corrosive nature of chlorosulfonic acid.

Protocol 1: Synthesis of 2,4,6-Trimethoxybenzenesulfonyl Chloride [1]

-

Materials:

-

1,3,5-trimethoxybenzene

-

Chlorosulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

Dissolve 1,3,5-trimethoxybenzene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -10 °C to -5 °C using an ice-salt bath.

-

Slowly add a solution of chlorosulfonic acid (1.1 eq) in anhydrous dichloromethane dropwise to the stirred solution, maintaining the internal temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with cold water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2,4,6-trimethoxybenzenesulfonyl chloride. The product can be further purified by recrystallization from a suitable solvent system (e.g., carbon tetrachloride or a mixture of hexanes and ethyl acetate).

-

Application in Amine Protection

The MBS group is particularly effective for the protection of primary and secondary amines, forming stable sulfonamides that are resilient to a range of reaction conditions, yet can be cleaved under mild acid.[2]

General Protocol for the Protection of Primary and Secondary Amines

The sulfonylation of amines with MBS-Cl is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Protocol 2: General Procedure for the MBS Protection of Amines

-

Materials:

-

Primary or secondary amine

-

2,4,6-trimethoxybenzenesulfonyl chloride (MBS-Cl) (1.05-1.2 eq)

-

Base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine (DIPEA)) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

-

Standard work-up reagents

-

-

Procedure:

-

Dissolve the amine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the solution and stir for 5-10 minutes at room temperature. For less reactive amines, cooling the reaction to 0 °C may be beneficial before the addition of MBS-Cl.

-

Add MBS-Cl portion-wise or as a solution in the reaction solvent to the stirred amine solution.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at room temperature. Gentle heating may be required for sterically hindered or less reactive amines.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, wash with water, 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude MBS-protected amine can be purified by column chromatography on silica gel or by recrystallization.

-

Mechanistic Insight into Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of chloride and deprotonation of the nitrogen atom by the base yields the stable sulfonamide.

Caption: Mechanism of Sulfonamide Formation with MBS-Cl.

Deprotection of the MBS Group

The key advantage of the MBS protecting group lies in its facile removal under mild acidic conditions, most commonly with trifluoroacetic acid (TFA). This allows for selective deprotection in the presence of other acid-labile groups that require stronger acids for cleavage.[1]

General Protocol for the Deprotection of MBS-Protected Amines

The deprotection is typically rapid and clean, often proceeding to completion at room temperature.

Protocol 3: Deprotection of MBS-Protected Amines with TFA

-

Materials:

-

MBS-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or a scavenger such as anisole or thioanisole (optional)

-

Cold diethyl ether for precipitation

-

-

Procedure:

-

Dissolve the MBS-protected amine in DCM in a round-bottom flask.

-

Add TFA to the solution (typically 10-50% v/v in DCM). For sensitive substrates, the addition of a cation scavenger like anisole or thioanisole (5-10% v/v) is recommended to trap the liberated MBS cation.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. Deprotection is usually complete within 1-5 hours.[1]

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.

-

The resulting crude amine salt can be precipitated by the addition of cold diethyl ether and collected by filtration.

-

If the free amine is required, the residue can be dissolved in an appropriate solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction.

-

Mechanistic Insight into Acid-Catalyzed Deprotection

The deprotection is initiated by the protonation of one of the methoxy groups on the benzene ring. This is followed by the cleavage of the sulfur-nitrogen bond, facilitated by the formation of a stabilized carbocation.

Sources